molecular formula C7H6Cl2 B144109 4-Chlorobenzyl chloride CAS No. 104-83-6

4-Chlorobenzyl chloride

Cat. No. B144109
CAS RN: 104-83-6
M. Wt: 161.03 g/mol
InChI Key: JQZAEUFPPSRDOP-UHFFFAOYSA-N
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Description

4-Chlorobenzyl chloride is a compound with the molecular formula C7H6Cl2 . It is generally used in the preparation of quaternary ammonium salts and acts as an intermediate in the production of rice herbicide, pharmaceuticals, and pesticides .


Synthesis Analysis

The synthesis of 4-Chlorobenzyl chloride involves a reaction with chloro-trimethyl-silane in neat (no solvent) at 70 - 75°C for 24 hours . This reaction is chemoselective .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzyl chloride has been determined using single-crystal X-ray diffraction . Its structure is in good agreement with those previously determined for similar benzyl halides .


Chemical Reactions Analysis

4-Chlorobenzyl chloride is an alkylating agent . It is highly reactive, and indicative of this, it reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .


Physical And Chemical Properties Analysis

4-Chlorobenzyl chloride is a needle crystal with a melting point of 29°C and a boiling point of 222°C (214°C decomposition) . It is sublimable and soluble in ether, acetic acid, carbon disulfide, and benzene, and soluble in cold ethanol .

Mechanism of Action

Target of Action

4-Chlorobenzyl chloride is a chemical compound used in various organic synthesis reactions . It is often used as a reagent in the derivatization of other compounds, such as calixarenes and tryptamines . .

Mode of Action

The mode of action of 4-Chlorobenzyl chloride is primarily through its reactivity as an alkylating agent . Alkylating agents can transfer their alkyl group to other molecules, which can lead to significant changes in the target molecule’s structure and function . In the case of 4-Chlorobenzyl chloride, it can react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .

Biochemical Pathways

It has been used as a test compound for determining rat hepatocellular thiols by hplc , suggesting that it may interact with thiol groups in proteins, potentially affecting various biochemical pathways.

Pharmacokinetics

Its high volatility suggests that it could be readily absorbed and distributed in the body, but this would also depend on factors such as route of exposure and dose.

Action Environment

The action, efficacy, and stability of 4-Chlorobenzyl chloride can be influenced by various environmental factors. For example, its reactivity suggests that it could be affected by the presence of other reactive substances. Its volatility suggests that it could be easily lost from open systems, potentially reducing its efficacy. Furthermore, it is described as a low-melting solid , suggesting that its physical state, and therefore its reactivity, could be affected by temperature.

Safety and Hazards

When handling 4-Chlorobenzyl chloride, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

While specific future directions for 4-Chlorobenzyl chloride are not mentioned in the search results, it continues to be used as an intermediate in the production of various compounds , suggesting ongoing relevance in chemical synthesis.

Relevant Papers The paper titled “4-Chlorobenzyl Chloride” provides more detailed information about the compound . Another paper titled “Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study” discusses the antimicrobial activity of compounds similar to 4-Chlorobenzyl chloride .

properties

IUPAC Name

1-chloro-4-(chloromethyl)benzene
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InChI

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
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InChI Key

JQZAEUFPPSRDOP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
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DSSTOX Substance ID

DTXSID4051530
Record name 4-Chlorobenzyl chloride
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Molecular Weight

161.03 g/mol
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Boiling Point

223 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Solubility

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page.
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Density

1.270-1.280 AT 25 DEG/15 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Mechanism of Action

Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner.
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Product Name

4-Chlorobenzyl chloride

Color/Form

COLORLESS LIQUID, Colorless needles

CAS RN

104-83-6
Record name 4-Chlorobenzyl chloride
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Record name para-Chlorobenzyl chloride
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Record name 4-Chlorobenzyl chloride
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Record name Benzene, 1-chloro-4-(chloromethyl)-
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Record name 4-Chlorobenzyl chloride
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Record name α,4-dichlorotoluene
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Record name P-CHLOROBENZYLCHLORIDE
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Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Melting Point

31 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-chlorobenzyl chloride?

A1: The molecular formula of 4-chlorobenzyl chloride is C7H6Cl2, and its molecular weight is 161.03 g/mol. []

Q2: Are there any spectroscopic data available for 4-chlorobenzyl chloride?

A2: Yes, researchers have characterized 4-chlorobenzyl chloride using various spectroscopic techniques. The X-ray structure has been determined, confirming its molecular structure. [, ] Additionally, Nuclear Quadrupole Resonance (NQR) spectroscopy studies have been conducted to understand its molecular motions. [, ]

Q3: How can 4-chlorobenzyl chloride be synthesized?

A3: One approach to synthesize 4-chlorobenzyl chloride is through the para-selective chlorination of benzyl chloride using zeolite catalysts. [, ] Another method involves using 4-chlorotoluene as the starting material and boron trichloride as the chlorination agent. []

Q4: What are some common reactions involving 4-chlorobenzyl chloride?

A4: 4-Chlorobenzyl chloride is a key starting material in the synthesis of various compounds. It can be used in Arbuzov rearrangement reactions to synthesize 4-chlorobenzyl phosphate. [, ] It can also react with diethyl malonate to synthesize 6-chloro-1-indanone. [, ] Furthermore, it serves as a reactant in the synthesis of the medical intermediate 2-(p-chlorobenzyl) pyridine through condensation with pyridine hydrochloride. []

Q5: Can 4-chlorobenzyl chloride be used in the synthesis of thioethers?

A5: Yes, 4-chlorobenzyl chloride can react with hydrogen sulfide in the presence of a phase transfer catalyst to produce bis(4-chlorobenzyl) sulfide. This reaction is particularly interesting as it offers a green alternative to the Claus process for utilizing hydrogen sulfide and producing value-added chemicals. []

Q6: How does 4-chlorobenzyl chloride behave in Friedel-Crafts benzylation reactions?

A6: Interestingly, when used in the Friedel-Crafts benzylation of 1,4-dimethoxybenzene with a clayzic catalyst (zinc-exchanged montmorillonite K10), 4-chlorobenzyl chloride exhibits reversed selectivity and reactivity compared to 4-bromobenzyl bromide. This observation highlights the importance of catalyst choice in influencing reaction outcomes. []

Q7: What are the main applications of 4-chlorobenzyl chloride?

A7: 4-Chlorobenzyl chloride is primarily used as a building block in organic synthesis. It is involved in the preparation of various compounds, including pharmaceuticals, fluorescent whitening agents, and other specialty chemicals. [, , ]

Q8: Can you provide an example of a pharmaceutical application of 4-chlorobenzyl chloride?

A8: 4-Chlorobenzyl chloride is a crucial starting material in the multi-step synthesis of sibutramine hydrochloride, a medication used to manage obesity. Researchers have focused on optimizing this synthesis for industrial production due to the drug's therapeutic relevance. [, ]

Q9: How is 4-chlorobenzyl chloride utilized in the synthesis of fluorescent whitening agents?

A9: 4-Chlorobenzyl chloride serves as a precursor to 4-chlorobenzyl phosphate, which then undergoes a Wittig-Horner condensation reaction to produce the intermediate 4-chloro-diphenylethene-2′-sulfonic acid. This intermediate is further reacted to yield the fluorescent whitening agent CBS. []

Q10: Is there any information available on the environmental impact of 4-chlorobenzyl chloride?

A11: While specific information on the environmental impact of 4-chlorobenzyl chloride might be limited within the provided research, it's essential to consider its potential ecotoxicological effects. Further research is necessary to develop strategies for mitigating any negative impacts associated with its production, use, and disposal. []

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